REACTION_CXSMILES
|
C(C1N2C=CN=CC2=NC=1)#C.I[C:13]1[CH:14]=[C:15]([CH:31]=[CH:32][C:33]=1C)[C:16]([NH:18][NH:19]C(=O)C1C(Cl)=CC(Cl)=CC=1Cl)=[O:17].C(N(C(C)C)CC)(C)C>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[C:16]([NH:18][NH2:19])(=[O:17])[C:15]1[CH:31]=[CH:32][CH:33]=[CH:13][CH:14]=1 |^1:52,54,73,92|
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CN=C2N1C=CN=C2
|
Name
|
N′-(3-iodo-4-methylbenzoyl)-2,4,6-trichlorobenzohydrazide
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)NNC(C2=C(C=C(C=C2Cl)Cl)Cl)=O)C=CC1C
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.036 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
CuI
|
Quantity
|
0.008 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 12 hrs under an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash chromatography on silica gel (elution with 10% methanol in dichloromethane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(C1N2C=CN=CC2=NC=1)#C.I[C:13]1[CH:14]=[C:15]([CH:31]=[CH:32][C:33]=1C)[C:16]([NH:18][NH:19]C(=O)C1C(Cl)=CC(Cl)=CC=1Cl)=[O:17].C(N(C(C)C)CC)(C)C>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[C:16]([NH:18][NH2:19])(=[O:17])[C:15]1[CH:31]=[CH:32][CH:33]=[CH:13][CH:14]=1 |^1:52,54,73,92|
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CN=C2N1C=CN=C2
|
Name
|
N′-(3-iodo-4-methylbenzoyl)-2,4,6-trichlorobenzohydrazide
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)NNC(C2=C(C=C(C=C2Cl)Cl)Cl)=O)C=CC1C
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.036 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
CuI
|
Quantity
|
0.008 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 12 hrs under an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash chromatography on silica gel (elution with 10% methanol in dichloromethane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |